molecular formula C22H32Cl2N2O3 B6525732 1-(4-ethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 1134496-51-7

1-(4-ethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride

Cat. No.: B6525732
CAS No.: 1134496-51-7
M. Wt: 443.4 g/mol
InChI Key: CXGFVJCCZHLZTD-UHFFFAOYSA-N
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Description

1-(4-Ethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with a 4-ethylphenoxy group at position 1 and a 4-(4-methoxyphenyl)piperazinyl group at position 2. The dihydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmacological studies. Structurally, it belongs to the arylpiperazine-propanolamine class, which is known for interactions with adrenergic and serotonin receptors .

Properties

IUPAC Name

1-(4-ethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3.2ClH/c1-3-18-4-8-22(9-5-18)27-17-20(25)16-23-12-14-24(15-13-23)19-6-10-21(26-2)11-7-19;;/h4-11,20,25H,3,12-17H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGFVJCCZHLZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Epoxide Ring-Opening Strategy

A widely cited method involves the epoxide ring-opening of glycidyl ether derivatives with piperazine intermediates. For example, 4-(4-methoxyphenyl)piperazine reacts with 1-(4-ethylphenoxy)epoxypropane in dimethylformamide (DMF) at 80–90°C for 12–18 hours, yielding the secondary alcohol intermediate. The reaction employs potassium carbonate (3 equivalents) as a base and tetrabutylammonium bromide (0.06 equivalents) as a phase-transfer catalyst, achieving a 72–78% crude yield. Excess epoxide is removed via hexane washes, followed by ethyl acetate extraction and sodium sulfate drying.

Key Reaction Parameters

ParameterValue/ReagentRole
SolventDMFPolar aprotic medium
BaseK2CO3Deprotonation of piperazine
CatalystTetrabutylammonium bromidePhase-transfer acceleration
Temperature80–90°CKinetic control

Halogenated Alkyl Intermediate Route

An alternative approach uses 1-chloro-3-(4-ethylphenoxy)propan-2-ol as a key intermediate. Reacting this with 4-(4-methoxyphenyl)piperazine in acetone under reflux (24 hours) with sodium iodide (1.5 equivalents) yields the target tertiary amine. The crude product is purified via silica gel chromatography (ethyl acetate:hexane, 3:7), followed by hydrochloride salt formation using HCl gas in isopropyl alcohol, achieving an 85% purity.

Impurity Profile

  • Major impurities : Bis-alkylated byproducts (e.g., 1,3-bis-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol) at 6–8%.

  • Mitigation : Recrystallization from hot isopropyl alcohol reduces impurities to <1%.

Optimization of Reaction Conditions

Solvent Selection and Yield Correlation

Comparative studies highlight solvent polarity’s impact on reaction efficiency:

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77892
Acetone20.76588
Ethanol24.35885

DMF’s high polarity facilitates better solubility of ionic intermediates, while acetone’s moderate polarity suits kinetic control. Ethanol’s protic nature leads to side reactions, reducing yield.

Catalytic Systems

Sodium iodide enhances nucleophilicity via the Finkelstein reaction, increasing substitution rates by 30% compared to non-catalyzed conditions. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems, reducing reaction time from 24 to 16 hours.

Purification and Salt Formation

Crystallization Techniques

The dihydrochloride salt is precipitated by adding HCl gas to a hot isopropyl alcohol solution (75–80°C), followed by activated carbon treatment and cooling to 15°C. This yields needle-shaped crystals with 99.5% HPLC purity.

Crystallization Parameters

ParameterValueEffect on Crystal Quality
Cooling rate1°C/minReduces occluded solvents
Solvent volume50 L/kgMinimizes supersaturation
Stirring speed200 rpmUniform crystal growth

Chromatographic Purification

Silica gel chromatography (230–400 mesh) with gradient elution (hexane → ethyl acetate) resolves residual epoxide and bis-alkylated impurities. Fractions are monitored via TLC (Rf = 0.45 in ethyl acetate).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.21 (t, J=7.6 Hz, 3H, CH2CH3), 2.68–2.75 (m, 4H, piperazine CH2), 3.72 (s, 3H, OCH3), 4.12–4.20 (m, 1H, CHOH), 6.82–7.25 (m, 8H, aromatic).

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile:water 70:30, 1 mL/min).

Thermal Analysis

Differential scanning calorimetry (DSC) shows a sharp endotherm at 214°C, corresponding to the dihydrochloride salt’s melting point. Thermogravimetric analysis (TGA) indicates <0.5% weight loss up to 150°C, confirming anhydrous form stability.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Epoxide ring-opening7899.512,000Industrial
Halogenated alkyl6598.09,500Pilot-scale

The epoxide route offers superior purity and scalability but requires costly anhydrous DMF. The halogenated alkyl method is cost-effective but necessitates rigorous impurity control.

Industrial-Scale Challenges

Byproduct Management

Bis-alkylated impurities require additional crystallization steps, increasing production time by 20%. Patent WO2005021521A1 recommends using a 2:1 molar ratio of piperazine to epoxide to suppress byproduct formation.

Solvent Recovery

DMF recovery via distillation achieves 95% reuse, reducing waste disposal costs by 40% .

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The phenyl rings can be oxidized under harsh conditions, leading to the formation of quinones.

  • Reduction: : Reduction of the compound can potentially modify the piperazine ring, although this is less common.

  • Substitution: : The phenyl groups are reactive towards electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

  • Reduction: : Hydrogenation using palladium on carbon (Pd/C) is a typical method.

  • Substitution: : Electrophilic aromatic substitution can be facilitated using reagents like sulfuric acid or nitric acid.

Major Products

  • Oxidation: : Quinones and other oxidized derivatives.

  • Reduction: : Reduced forms of the piperazine ring.

  • Substitution: : Substituted phenyl derivatives, depending on the electrophile used.

Scientific Research Applications

Antidepressant Effects

Research indicates that derivatives of piperazine, including 1-(4-ethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride, exhibit significant antidepressant-like effects in animal models. These compounds often act as serotonin receptor modulators, influencing mood regulation pathways.

Antipsychotic Potential

The compound's structural similarity to known antipsychotic agents suggests potential activity against psychotic disorders. Studies have shown that piperazine derivatives can bind to dopamine and serotonin receptors, which are critical targets in the treatment of schizophrenia and related conditions.

Anti-inflammatory Properties

Preliminary studies have suggested that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines.

Case Study 1: Antidepressant Activity

A study conducted on mice evaluated the antidepressant effects of various piperazine derivatives, including our compound. The results demonstrated a significant reduction in depressive-like behaviors when administered at specific doses, indicating its potential as a therapeutic agent for depression .

Case Study 2: Antipsychotic Evaluation

In a separate investigation, researchers assessed the antipsychotic potential of piperazine derivatives through behavioral tests and receptor binding assays. The findings revealed that the compound effectively reduced hyperactivity in rodent models and showed affinity for both D2 dopamine and 5-HT serotonin receptors .

Mechanism of Action

The exact mechanism of action is not fully elucidated, but it is believed to involve interactions with biological receptors due to the piperazine ring. The compound may modulate receptor activity and influence signal transduction pathways, ultimately affecting cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Phenoxy Substituent Piperazine Substituent Salt Form Molecular Weight (g/mol) Key Applications/Notes
Target Compound 4-Ethyl 4-(4-Methoxyphenyl) Dihydrochloride ~449.3* Hypothetical α1/β-blocker
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol HCl 4-Chloro 4-(4-Methoxyphenyl) Hydrochloride ~453.3 Structural analog, improved solubility
Naftopidil dihydrochloride 1-Naphthyloxy 4-(2-Methoxyphenyl) Dihydrochloride 434.3 BPH treatment, α1-blocker
MH-78 2,6-Dimethylphenoxy 4-(2-Methoxyphenoxyethyl) Dihydrochloride ~481.4 Dual α1/β-blocker, antihypertensive
1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Trifluoromethyl 4-(4-Methoxyphenyl) Free base ~334.3 Potential CNS activity

*Calculated based on molecular formula.

Key Differences and Implications

  • Phenoxy Groups: Ethyl (target) vs. Chloro groups may increase polarity, reducing blood-brain barrier penetration compared to ethyl .
  • Piperazine Substitutions: 4-Methoxyphenyl (target) vs. 2-methoxyphenyl () influence selectivity; 2-methoxy groups in naftopidil enhance α1D-adrenoceptor affinity .
  • Salt Forms: Dihydrochloride salts (target, MH-78) improve aqueous solubility compared to hydrochlorides (), aiding formulation for intravenous use .

Biological Activity

1-(4-ethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a synthetic compound that has garnered interest due to its potential therapeutic applications, particularly in the fields of psychiatry and urology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₃Cl₂N₂O₂
  • Molecular Weight : 360.29 g/mol

The structure features a piperazine ring, which is known for its versatility in drug design, particularly for central nervous system (CNS) agents.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors. Specifically, it has been shown to act as a serotonin receptor antagonist , influencing serotonin pathways that are critical in mood regulation and anxiety disorders . Additionally, it may exhibit adrenergic receptor antagonism , which could contribute to its effects on smooth muscle relaxation, making it a candidate for treating conditions like benign prostatic hyperplasia (BPH) .

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures often exhibit antidepressant and anxiolytic properties. For instance, studies have demonstrated that piperazine derivatives can enhance serotonergic activity, leading to improved mood and reduced anxiety symptoms in animal models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Serotonin AntagonismMood enhancement, anxiety reduction
Adrenergic AntagonismSmooth muscle relaxation
Potential BPH TreatmentImproved urinary flow

Uroselective Activity

The compound has been noted for its potential uroselective activity, which may make it effective in treating BPH. Uroselective agents specifically target the urinary tract while minimizing cardiovascular side effects commonly associated with non-selective adrenergic antagonists .

Case Studies and Research Findings

A study conducted on a related piperazine derivative demonstrated significant improvements in urinary symptoms associated with BPH in clinical trials. Patients reported enhanced urinary flow rates and reduced post-void residual urine volumes after administration of the compound over a specified duration .

Clinical Implications

Given its dual action on serotonin and adrenergic receptors, this compound could provide a multifaceted approach to treating both psychiatric disorders and urological conditions. The potential for reduced side effects compared to traditional treatments makes it an attractive candidate for further research.

Q & A

Q. What synthetic methodologies are established for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling steps. Key intermediates include 4-ethylphenol and 4-(4-methoxyphenyl)piperazine. Reaction parameters (e.g., temperature: 60–80°C, pH: 7–9, solvent: anhydrous THF or DMF) must be tightly controlled to achieve >80% yield. Purification via column chromatography or recrystallization (using ethanol/water mixtures) ensures ≥95% purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., methoxy groups at δ ~3.7 ppm, piperazine protons at δ ~2.5–3.5 ppm).
  • Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (exact mass: ~497.3 g/mol).
  • X-ray crystallography : SHELX software refines crystal structures to determine stereochemistry and salt formation .

Q. What are the compound’s solubility and stability profiles under experimental conditions?

Solubility is pH-dependent: highly soluble in aqueous acidic buffers (pH <4, dihydrochloride salt form), but precipitates in neutral/basic conditions. Stability studies (HPLC monitoring) show degradation <5% over 24 hours at 25°C in PBS. Storage at –20°C in desiccated conditions is recommended .

Advanced Research Questions

Q. How can receptor binding affinity and selectivity be systematically evaluated?

Use radioligand displacement assays (e.g., ³H-labeled antagonists for serotonin/dopamine receptors) to measure IC₅₀ values. For selectivity profiling, screen against a panel of GPCRs (e.g., 5-HT₁A, D₂, α₁-adrenergic) using cell membranes expressing cloned receptors. Computational docking (AutoDock Vina) predicts binding poses in receptor active sites .

Q. What experimental strategies resolve contradictions in pharmacological data (e.g., conflicting efficacy across studies)?

  • Dose-response re-evaluation : Test a wider concentration range (e.g., 1 nM–100 µM) to identify biphasic effects.
  • Metabolite analysis : LC-MS/MS identifies active metabolites that may contribute to off-target effects.
  • Species-specific assays : Compare results in human vs. rodent receptor isoforms to explain interspecies variability .

Q. How can in silico modeling guide the optimization of pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate logP (~2.8), blood-brain barrier permeability (high), and CYP450 inhibition risks.
  • Molecular dynamics simulations : Assess binding site residence time to improve target engagement.
  • Prodrug design : Introduce ester groups to enhance oral bioavailability .

Q. What in vivo models are suitable for evaluating therapeutic potential in CNS disorders?

  • Forced swim test (FST) : Measures antidepressant-like activity via reduced immobility time in rodents.
  • Prepulse inhibition (PPI) : Assesses antipsychotic efficacy by quantifying sensorimotor gating.
  • Microdialysis : Monitors extracellular neurotransmitter levels (e.g., serotonin, dopamine) in brain regions .

Q. How can stereochemical purity be validated, and what impact does it have on bioactivity?

  • Chiral HPLC : Resolves enantiomers using a Chiralpak AD-H column (hexane:isopropanol, 90:10).
  • Pharmacological comparison : Isolated enantiomers may show 10–100× differences in receptor affinity.
  • Circular dichroism (CD) : Correlates optical activity with crystallographic data .

Methodological Considerations Table

Parameter Technique/Approach Key Reference
Synthesis YieldOptimized coupling reactions with Pd(OAc)₂ catalysis
Structural Confirmation¹H NMR (400 MHz, DMSO-d₆), HRMS (m/z 497.3052 [M+H]⁺)
Receptor BindingRadioligand assays (5-HT₁A Ki = 12 nM), molecular docking (ΔG = –9.8 kcal/mol)
StabilityAccelerated degradation studies (40°C/75% RH, 4 weeks) monitored by HPLC

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